2-(Benzylsulfanyl)-4-{[3-(trifluoromethyl)benzyl]sulfanyl}thieno[3,2-d]pyrimidine
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Overview
Description
“2-(Benzylsulfanyl)-4-{[3-(trifluoromethyl)benzyl]sulfanyl}thieno[3,2-d]pyrimidine” is a derivative of thieno[3,2-d]pyrimidine . It’s part of a series of substituted thieno[3,2-d]pyrimidine derivatives synthesized as EZH2 inhibitors . EZH2 is a protein that has been associated with various types of cancer, and inhibiting it is a promising strategy for cancer treatment .
Synthesis Analysis
The compound was synthesized via structural modifications of tazemetostat . The preliminary structure–activity relationship (SAR) studies indicate that piperidine-2,6-dione was more suitable for a P1 moiety and benzyl-linked morpholine for a P5 moiety, which were beneficial for improving the antitumor activities .Scientific Research Applications
Fluorescent Properties and Computational Analysis
Research on benzo[4,5]thieno[3,2-d]pyrimidine derivatives, closely related to the requested compound, has shown significant solid-state fluorescence properties. These compounds, including those with amino groups and benzylamino groups on the pyrimidine ring, demonstrated strong fluorescence. The synthesis and fluorescence properties of these compounds suggest potential applications in materials science, specifically in the development of new fluorescent materials for various technological applications (Yokota et al., 2012).
Synthesis of Novel Pyrimidine Derivatives
The synthesis of 2,4-Diamino-thieno[2,3-d]pyrimidines through condensation and subsequent chemical reactions demonstrates the chemical versatility of thieno[3,2-d]pyrimidine derivatives. These synthetic pathways enable the production of compounds with potential antibacterial and antitumor activities, highlighting their importance in medicinal chemistry and drug discovery processes (Link, 1990).
Inhibitors of Thymidylate Synthase
Compounds structurally related to 2-(Benzylsulfanyl)-4-{[3-(trifluoromethyl)benzyl]sulfanyl}thieno[3,2-d]pyrimidine, such as 2-amino-4-oxo-5-[(substituted phenyl)sulfanyl]pyrrolo[2,3-d]pyrimidines, have been synthesized as potential inhibitors of thymidylate synthase. These compounds, evaluated for their potential as antitumor and antibacterial agents, demonstrate the broader implications of this chemical class in addressing critical biological targets (Gangjee et al., 1996).
Structural and Computational Studies
Detailed structural and computational studies on similar pyrimidine derivatives have provided insights into their molecular conformations, vibrational spectroscopic characteristics, and potential as chemotherapeutic agents. Molecular docking studies, for instance, help identify the binding efficiencies of these compounds with biological targets, laying the groundwork for their application in drug development and other biomedical research (Haress et al., 2015).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-benzylsulfanyl-4-[[3-(trifluoromethyl)phenyl]methylsulfanyl]thieno[3,2-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F3N2S3/c22-21(23,24)16-8-4-7-15(11-16)13-28-19-18-17(9-10-27-18)25-20(26-19)29-12-14-5-2-1-3-6-14/h1-11H,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTGGRZDTUGLCOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC3=C(C(=N2)SCC4=CC(=CC=C4)C(F)(F)F)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F3N2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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